6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cross-coupling Synthetic chemistry Building blocks

This 6-bromo-8-methyl benzoxazinone scaffold enables efficient Suzuki-Miyaura cross-coupling for focused library synthesis targeting metalloproteases and mineralocorticoid receptors, as cited in key patent families (US-2008261968-A1, US-7713966-B2). The 6-bromo handle offers a distinct synthetic advantage over des-bromo and chloro analogs, facilitating halogen-metal exchange and late-stage diversification. With XLogP3 1.9, derivatives exhibit oral bioavailability potential. Secure research quantities (100 mg to 25 g) with confirmed stock from ISO-certified suppliers.

Molecular Formula C9H8BrNO2
Molecular Weight 242.07 g/mol
CAS No. 121564-97-4
Cat. No. B053034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
CAS121564-97-4
Molecular FormulaC9H8BrNO2
Molecular Weight242.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCC(=O)N2)Br
InChIInChI=1S/C9H8BrNO2/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12)
InChIKeyPLKXHZTWQITWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 121564-97-4) – Technical Specifications and Procurement Baseline


6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 121564-97-4) is a heterobicyclic building block belonging to the 1,4-benzoxazin-3-one class, with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . The compound features a 6-position bromine atom and an 8-position methyl substituent on the benzo[b][1,4]oxazin-3(4H)-one core scaffold [1]. Commercial availability for this compound is typically limited to research-scale quantities (100 mg to 25 g) with purities of 95%, and lead times ranging from in-stock to 8-12 weeks depending on vendor and batch size .

Why Generic Substitution Fails for 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one


Substitution with closely related benzoxazinone analogs such as the non-halogenated 8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 102065-94-1) or 6-chloro/6-fluoro variants fundamentally alters the compound's physicochemical and reactivity profile [1][2]. The 6-bromo substituent provides a distinct synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is not accessible with the des-bromo analog, while also conferring substantially different lipophilicity (XLogP3 = 1.9) and molecular weight (242.07 vs. 163.17 g/mol) compared to the non-halogenated core [1]. Furthermore, the compound has been specifically claimed as an intermediate in multiple pharmaceutical patent families targeting metalloproteases and mineralocorticoid receptors, establishing its role in specific synthetic routes where alternative substitution patterns would not yield the desired lead compounds .

6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one – Quantitative Differentiation Evidence


Synthetic Handle Differentiation: 6-Bromo vs. Des-Bromo Analog

The presence of the bromine atom at the 6-position of 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling further molecular diversification . In contrast, the non-halogenated analog 8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 102065-94-1) lacks any halogen handle, restricting its utility to modifications at the lactam nitrogen or via direct C-H functionalization routes that typically require more forcing conditions and offer lower regioselectivity [1].

Cross-coupling Synthetic chemistry Building blocks

Lipophilicity Differentiation: 6-Bromo vs. Non-Halogenated Core

The 6-bromo substituent increases the lipophilicity of the benzoxazinone core by approximately 0.7 logP units compared to the non-halogenated analog, as measured by calculated XLogP3 values [1]. This difference in lipophilicity can affect membrane permeability, plasma protein binding, and overall pharmacokinetic profile of derived compounds.

Drug discovery Physicochemical properties Medicinal chemistry

Halogen Series Comparison: 6-Bromo vs. 6-Chloro Analog

Comparison of the 6-bromo derivative with the corresponding 6-chloro analog (6-chloro-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one) reveals distinct reactivity profiles relevant to synthetic planning. Bromine, being a better leaving group than chlorine, typically exhibits faster oxidative addition rates in palladium-catalyzed cross-coupling reactions . While no direct comparative coupling rate data is available for this specific scaffold pair, the 6-chloro analog has been characterized in BindingDB (BDBM50380527) with CYP inhibition data (CYP2C19 Ki = 5.00E+4 nM), demonstrating that the 6-chloro variant has been employed in biological screening contexts [1].

Halogen bonding Reactivity Cross-coupling

Patent-Documented Utility: Specific Scaffold for Metalloprotease and MR Modulators

6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is explicitly cited as an intermediate or building block in multiple patent families, including US-2008261968-A1 (heterobicyclic metalloprotease inhibitors, priority date 2006-11-20), US-7713966-B2 (heterobicyclic metalloprotease inhibitors), WO-2008063668-A1 (heterobicyclic metalloprotease inhibitors), CA-2635541-A1 (fused heterocyclic compounds as mineralocorticoid receptor ligands, priority date 2005-12-28), and JP-2009523701-A (fused heterocyclic compounds and uses thereof) . In contrast, the non-halogenated 8-methyl analog (CAS 102065-94-1) and 6-fluoro or 6-iodo variants do not appear with comparable patent representation in public patent databases, suggesting that the 6-bromo-8-methyl substitution pattern has been preferentially selected by pharmaceutical research groups for these therapeutic target classes.

Patent landscaping Drug discovery intermediates Intellectual property

6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one – Recommended Application Scenarios


Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Cross-Coupling

This compound is optimally deployed as a core building block for the synthesis of focused libraries targeting metalloproteases or mineralocorticoid receptors, where the 6-bromo substituent enables efficient Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids . The 8-methyl group provides additional steric and electronic modulation of the benzoxazinone core without interfering with the cross-coupling step. Based on the lipophilicity data (XLogP3 = 1.9 vs. 1.2 for the des-bromo analog), derivatives derived from this scaffold are expected to exhibit moderate lipophilicity suitable for oral bioavailability optimization [1].

Metalloprotease Inhibitor Lead Optimization Programs

Given the explicit citation of this compound in patent families directed toward heterobicyclic metalloprotease inhibitors (US-2008261968-A1, US-7713966-B2, WO-2008063668-A1), researchers engaged in metalloprotease drug discovery should prioritize this specific 6-bromo-8-methyl scaffold when exploring structure-activity relationships around the benzoxazinone chemotype . The bromine atom can be retained for halogen bonding interactions with the target protein or serve as a diversification point for late-stage functionalization.

Mineralocorticoid Receptor (MR) Modulator Scaffold Exploration

The compound's appearance in patent applications claiming fused heterocyclic mineralocorticoid receptor ligands (CA-2635541-A1, JP-2009523701-A) validates its relevance for MR-targeted programs . Researchers investigating MR antagonists for hypertension, heart failure, or diabetic nephropathy can employ this building block to access the patent-disclosed chemical space while maintaining the flexibility to introduce novel substituents at the 6-position via the bromine handle.

Precursor for 6-Fluoro and 6-Iodo Analog Synthesis

While the 6-chloro analog (BindingDB BDBM50380527) has been characterized for CYP inhibition [2], the 6-bromo compound offers advantages as a precursor for halogen exchange reactions to access the corresponding 6-fluoro or 6-iodo derivatives. The weaker C-Br bond (bond dissociation energy ~285 kJ/mol) facilitates halogen-metal exchange or direct nucleophilic aromatic substitution with fluoride sources, enabling access to a broader range of halogenated analogs than would be possible starting from the chloro derivative.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.